molecular formula C17H13F3N4O2 B606837 CU-T12-9

CU-T12-9

Cat. No.: B606837
M. Wt: 362.31 g/mol
InChI Key: LITXVDAFEYLWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

CU-T12-9 plays a significant role in biochemical reactions. It binds to and activates TLR2-TLR1, one of the essential TLR2-heterodimers required for downstream signaling . The binding site of this compound has been suggested to be on the interface of the heterodimer, supporting its selective affinity for TLR2-TLR1 . This interaction with TLR2-TLR1 is crucial for the activation of NF-κB-dependent signaling, leading to the expression of TNF-α, IL-10, and iNOS .

Cellular Effects

In terms of cellular effects, this compound influences cell function by activating NF-κB-dependent signaling upon binding to the TLR2-TLR1 heterodimer . This activation leads to the expression of TNF-α, IL-10, and iNOS , which are key players in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of the TLR2-TLR1 heterodimer . This binding is suggested to occur at the interface of the heterodimer, which supports its selective affinity . Upon binding, this compound activates NF-κB-dependent signaling, leading to changes in gene expression, including the expression of TNF-α, IL-10, and iNOS .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is provided as a dried powder and is stable for at least 6 months when properly stored . It maintains its selective agonistic activity, even at high concentrations, with minimal cytotoxicity .

Metabolic Pathways

Given its role as a TLR2-TLR1 agonist, it is likely to interact with enzymes or cofactors involved in TLR2-TLR1 signaling pathways .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a TLR2-TLR1 agonist, it is likely to be localized where TLR2-TLR1 is present within the cell .

Preparation Methods

Chemical Reactions Analysis

CU-T12-9 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

CU-T12-9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

CU-T12-9 is unique in its selective activation of the TLR2-TLR1 heterodimer, even at high concentrations, with minimal cytotoxicity . Similar compounds include:

This compound stands out due to its high specificity and minimal cytotoxicity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITXVDAFEYLWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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